1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-7-5-13(6-8-15)9-10-21-18(24)14-11-23(12-14)19-22-16-3-1-2-4-17(16)25-19/h1-8,14H,9-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUOOTJARURFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Azetidine Ring: The azetidine ring can be formed by the cyclization of a suitable precursor, such as an amino alcohol, under basic conditions.
Coupling of the Benzothiazole and Azetidine Rings: The final step involves coupling the benzothiazole and azetidine rings through an amide bond formation using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the provided evidence:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Structural Variations :
- The azetidine core in the target compound confers rigidity, which may improve binding specificity compared to flexible acetamide (BZ-IV) or diazepane () analogs.
- Substituent differences (e.g., 4-chlorophenyl vs. thiophene in ) influence electronic properties and lipophilicity. Thiophene, a bioisostere for phenyl, may reduce oxidative metabolism but increase π-π stacking interactions .
Pharmacological Implications :
- Benzothiazole-containing compounds (e.g., BZ-IV) show anticancer activity, suggesting the target compound may share similar mechanisms .
- Fluorinated derivatives () often exhibit enhanced metabolic stability due to reduced cytochrome P450-mediated degradation.
Azetidine’s small ring size may reduce solubility compared to larger heterocycles like piperazine or diazepane.
Biological Activity
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the benzothiazole class, which is known for its diverse medicinal properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C16H16ClN3OS |
| Molecular Weight | 335.83 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation. It has been shown to inhibit KIF18A, a motor protein that plays a crucial role in mitosis and is implicated in cancer cell growth. The inhibition of KIF18A can lead to disrupted cellular signaling pathways, ultimately resulting in reduced tumor growth and proliferation .
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. The following table summarizes key findings from recent research:
The compound exhibited significant cytotoxic effects across various cancer cell lines, indicating its potential as a broad-spectrum anticancer agent.
Other Biological Activities
In addition to its anticancer properties, the compound has been studied for other biological activities:
Case Study 1: Efficacy in Breast Cancer Models
In a controlled study examining the efficacy of this compound on breast cancer models, researchers observed a notable reduction in tumor size when administered at doses of 25 µM over a period of two weeks. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tissues compared to controls.
Case Study 2: Synergistic Effects with Other Agents
Another study investigated the synergistic effects of this compound when combined with established chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that it may improve treatment outcomes when used alongside conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
